Boc-D-Phe(4-CN)-OH
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Overview
Description
®-N-Boc-4-cyanophenylalanine is a chiral amino acid derivative commonly used in organic synthesis and medicinal chemistry. The compound features a cyanophenyl group attached to the alpha carbon of phenylalanine, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure imparts unique chemical properties, making it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-4-cyanophenylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-phenylalanine.
N-Boc Protection: The amino group of ®-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Cyanation: The protected phenylalanine undergoes a cyanation reaction, where the para position of the phenyl ring is substituted with a cyano group. This step can be achieved using reagents like copper(I) cyanide (CuCN) and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-N-Boc-4-cyanophenylalanine may involve optimized reaction conditions to ensure high yield and purity. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing advanced catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
®-N-Boc-4-cyanophenylalanine can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: 4-carboxyphenylalanine.
Reduction: 4-aminophenylalanine.
Deprotection: Free amine derivative of phenylalanine.
Scientific Research Applications
®-N-Boc-4-cyanophenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into peptides and proteins for studying structure-function relationships.
Medicine: Employed in the development of pharmaceutical compounds, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-Boc-4-cyanophenylalanine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site of the enzyme. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the Boc group provides steric hindrance, enhancing selectivity.
Comparison with Similar Compounds
Similar Compounds
®-N-Boc-4-fluorophenylalanine: Similar structure with a fluorine atom instead of a cyano group.
®-N-Boc-4-nitrophenylalanine: Contains a nitro group in place of the cyano group.
®-N-Boc-4-methoxyphenylalanine: Features a methoxy group instead of a cyano group.
Uniqueness
®-N-Boc-4-cyanophenylalanine is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in synthetic pathways where the cyano group can be further transformed.
Properties
CAS No. |
146727-62-0 |
---|---|
Molecular Formula |
C15H17N2O4- |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
(2R)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/p-1/t12-/m1/s1 |
InChI Key |
RMBLTLXJGNILPG-GFCCVEGCSA-M |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)[O-] |
Synonyms |
146727-62-0; Boc-D-4-Cyanophenylalanine; Boc-D-Phe(4-CN)-OH; (R)-N-BOC-4-CYANOPHENYLALANINE; Boc-4-cyano-D-phenylalanine; (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoicacid; ST50826113; (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoicacid; Boc-D-4-Cyanophe; AC1Q1MTM; AC1MC19I; Boc-p-cyano-D-phenylalanine; 14987_ALDRICH; SCHEMBL3450109; 14987_FLUKA; MolPort-002-344-038; RMBLTLXJGNILPG-GFCCVEGCSA-N; ZINC2567680; ANW-74726; CB-480; AKOS015836561; AM82777; AJ-41453; AK-33325; KB-48228 |
Origin of Product |
United States |
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